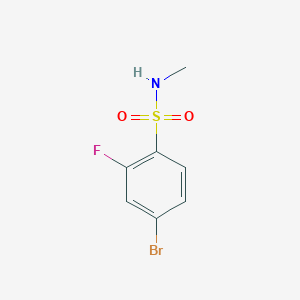

4-溴-2-氟-N-甲基苯磺酰胺

描述

“4-bromo-2-fluoro-N-methylbenzenesulfonamide” is a chemical compound with the molecular formula C7H7BrFNO2S . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .

Synthesis Analysis

The synthesis of “4-bromo-2-fluoro-N-methylbenzenesulfonamide” involves several steps. The reaction mixture is hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel (10% to 50% EtOAc in cyclohexane) to afford the intermediate methylamide as a white solid in quantitative yield .

Molecular Structure Analysis

The molecular structure of “4-bromo-2-fluoro-N-methylbenzenesulfonamide” consists of a benzene ring substituted with a bromo group at the 4th position, a fluoro group at the 2nd position, and a methylbenzenesulfonamide group .

科学研究应用

HIV-1 感染预防

4-溴-2-氟-N-甲基苯磺酰胺已被确定为用于合成小分子拮抗剂的活性基团,用于预防人类 HIV-1 感染。一项研究证明了含该基团的新型化合物的制备,该化合物可能成为该领域药物开发的候选者 (程德举,2015)。

抗癌特性

关于涉及 4-溴-2-氟-N-甲基苯磺酰胺的化合物的合成研究揭示了潜在的抗癌特性。一项特定研究合成了一个新的化合物并表征了其结构和抗癌特性,突出了其在癌症治疗中的潜在应用 (张世杰、胡维晓,2010)。

晶体结构研究

含有 4-溴-2-氟-N-甲基苯磺酰胺的化合物的晶体结构已得到广泛研究。研究包括分析堆积模式和分子间相互作用,这对于理解该化合物的稳定性和在各个领域的潜在应用至关重要 (P. Suchetan 等人,2015)。

有机化学中的氟化

4-溴-2-氟-N-甲基苯磺酰胺在有机化合物的氟化中发挥作用。一项研究讨论了化合物转化为 N-([5-氟-4,6-二苯基嘧啶-2-基]-4-甲基苯磺酰胺的过程,有助于理解有机化学中的氟化过程 (王晨曦等人,2017)。

放射性药物合成

该化合物已用于合成 N-([18F]氟烷基)-N-亚硝基-4-甲基苯磺酰胺,这是放射性药物中 18F 标记化合物的先驱。这项研究有助于开发用于医学成像和诊断目的的新化合物 (R. Schirrmacher 等人,2003)。

光动力疗法

研究已经合成了具有 4-溴-2-氟-N-甲基苯磺酰胺衍生物的新化合物,用于光动力疗法应用。这些化合物由于其高单线态氧量子产率和良好的荧光特性,有望成为癌症治疗的 II 型光敏剂 (M. Pişkin、E. Canpolat、Ö. Öztürk,2020)。

缓蚀

在材料科学领域,已经研究了 4-溴-2-氟-N-甲基苯磺酰胺的衍生物对铁的缓蚀性能。这项研究为开发具有增强耐腐蚀性的新材料提供了见解 (S. Kaya 等人,2016)。

安全和危害

Safety data for “4-bromo-2-fluoro-N-methylbenzenesulfonamide” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, an essential nutrient for bacterial growth .

Mode of Action

It’s known that sulfonamides, in general, act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria .

Biochemical Pathways

The compound likely affects the biochemical pathway involved in the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthetase, it prevents the production of dihydrofolic acid, a precursor to folic acid. This disruption can lead to a halt in bacterial growth .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the disruption of folic acid synthesis, leading to a halt in bacterial growth. This is due to the inability of the bacteria to produce essential proteins without folic acid .

属性

IUPAC Name |

4-bromo-2-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZPFVFQXCRMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-fluoro-N-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/structure/B1396974.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/structure/B1396976.png)

![[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate](/img/structure/B1396978.png)

![3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1396981.png)

![1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one](/img/structure/B1396982.png)

![3-(3,4-Dimethylphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1396985.png)

![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396987.png)

![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide](/img/structure/B1396992.png)